molecular formula C8H8F8O4 B14151576 Methyl 4,4,5,5,6,6,7,7-octafluoro-3,3-dihydroxyheptanoate CAS No. 89129-74-8

Methyl 4,4,5,5,6,6,7,7-octafluoro-3,3-dihydroxyheptanoate

Cat. No.: B14151576
CAS No.: 89129-74-8
M. Wt: 320.13 g/mol
InChI Key: SSNQPRQBAUYXML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,4,5,5,6,6,7,7-octafluoro-3,3-dihydroxyheptanoate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability and resistance to chemical reactions. It is widely used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,4,5,5,6,6,7,7-octafluoro-3,3-dihydroxyheptanoate typically involves the reaction of a fluorinated precursor with appropriate reagents under controlled conditions. One common method involves the reaction of a fluorinated ketone with a methylating agent in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4,5,5,6,6,7,7-octafluoro-3,3-dihydroxyheptanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 4,4,5,5,6,6,7,7-octafluoro-3,3-dihydroxyheptanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4,4,5,5,6,6,7,7-octafluoro-3,3-dihydroxyheptanoate involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its binding affinity to certain enzymes and receptors. This compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,4,5,5,6,6,7,7-octafluoro-3-oxoheptanoate
  • Methyl 4,4,5,5,6,6,7,7-nonafluoroheptanoate
  • Methyl 4,4,5,5,6,6,7,7-decafluoroheptanoate

Uniqueness

Methyl 4,4,5,5,6,6,7,7-octafluoro-3,3-dihydroxyheptanoate is unique due to its specific arrangement of fluorine atoms and hydroxyl groups. This unique structure imparts distinct chemical and physical properties, making it highly valuable in various research and industrial applications.

Properties

CAS No.

89129-74-8

Molecular Formula

C8H8F8O4

Molecular Weight

320.13 g/mol

IUPAC Name

methyl 4,4,5,5,6,6,7,7-octafluoro-3,3-dihydroxyheptanoate

InChI

InChI=1S/C8H8F8O4/c1-20-3(17)2-5(18,19)7(13,14)8(15,16)6(11,12)4(9)10/h4,18-19H,2H2,1H3

InChI Key

SSNQPRQBAUYXML-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C(C(C(C(F)F)(F)F)(F)F)(F)F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.